![molecular formula C9H14ClF2NO2 B2704954 (1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride CAS No. 2445749-98-2](/img/structure/B2704954.png)

(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

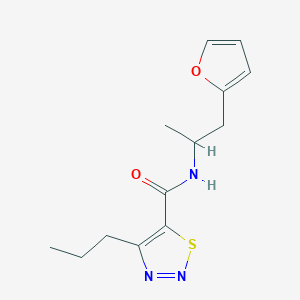

Beschreibung

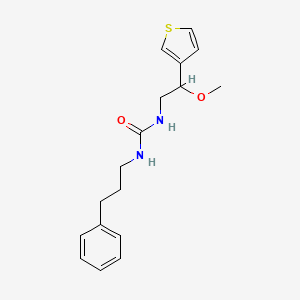

The compound “(1R,5S,7s)-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride” is a derivative of the 3-azabicyclo[3.3.1]nonane structure . It’s a complex organic compound with potential applications in various fields .

Synthesis Analysis

While specific synthesis methods for “(1R,5S)-9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride” were not found, similar compounds such as 3-azabicyclo[3.3.1]nonane derivatives have been synthesized through Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis and Molecular Complexity

The enantioselective synthesis of related azabicyclo compounds demonstrates the capacity for stereochemical control and the production of molecules with complex structures, such as (1R,5R,9R)-2-azabicyclo[3.3.1]nonane-9-carboxylic acid, which showcases the utility of these compounds in generating molecular complexity, particularly in the development of tripeptides (Garrido, Nieto, & Díez, 2013).

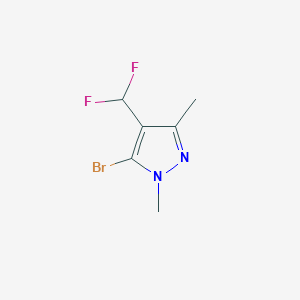

Electrochemical Fluorination and Perfluorobicyclic Ethers

Electrochemical fluorination techniques applied to α-cyclohexenyl-substituted carboxylic esters lead to the synthesis of perfluorobicyclic ethers, illustrating the chemical versatility and reactivity of these compounds. This process highlights their potential in synthesizing novel fluorinated organic compounds with possible applications in material science and pharmaceuticals (Abe, Hayashi, Baba, & Nagase, 1984).

Rigid Dipeptide Mimetics

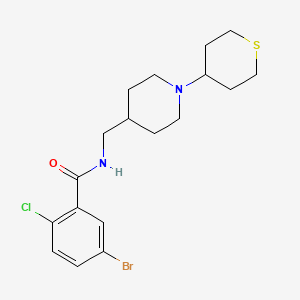

The synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester demonstrates the application of these compounds as rigid dipeptide mimetics. These compounds are valuable in the study of peptide structure and function, offering potential in drug discovery for mimicking or modulating biological peptides (Mulzer, Schülzchen, & Bats, 2000).

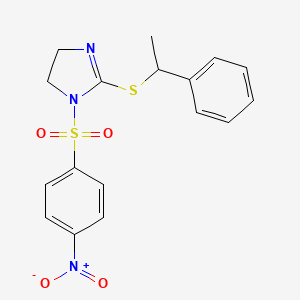

Conformational Studies and Pharmacological Applications

Research on esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol incorporates structural, conformational, and pharmacological studies, indicating a broad interest in understanding the physical properties of these compounds and their potential pharmacological applications. The detailed NMR spectroscopy and crystal structure analysis contribute to the foundational knowledge necessary for the design of bioactive molecules (Fernández et al., 1995).

Synthesis of Constrained Peptidomimetic Compounds

The efficient synthesis of the constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid showcases the use of these bicyclic compounds in creating peptidomimetics. This synthesis strategy highlights the relevance of azabicyclo compounds in medicinal chemistry, providing tools for the development of novel therapeutic agents with improved biological stability and specificity (Mandal, Kaluarachchi, Ogrin, Bott, & McMurray, 2005).

Eigenschaften

IUPAC Name |

(1R,5S)-9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F2NO2.ClH/c10-9(11)6-1-5(8(13)14)2-7(9)4-12-3-6;/h5-7,12H,1-4H2,(H,13,14);1H/t5?,6-,7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFXYCIPBQUZMW-FXFNDYDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2CNCC1C2(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@@H](C2(F)F)CC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-16-(2,3-dichlorobenzylidene)-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2704874.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2704878.png)

![Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2704880.png)

![2-Methyl-4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2704883.png)

![6-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-indole-2-carboxamide](/img/structure/B2704891.png)

![2-{2-[(2-Methoxyphenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2704894.png)